molecular formula C7H11NO6 B14398659 1-(Nitrooxy)propan-2-yl 3-oxobutanoate CAS No. 88488-53-3

1-(Nitrooxy)propan-2-yl 3-oxobutanoate

Cat. No.: B14398659
CAS No.: 88488-53-3
M. Wt: 205.17 g/mol
InChI Key: SXFBNQAZGJFLDV-UHFFFAOYSA-N
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Description

1-(Nitrooxy)propan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrooxy group and a 3-oxobutanoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitrooxy)propan-2-yl 3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 3-oxobutanoic acid with 1-(nitrooxy)propan-2-ol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitrooxy group can yield hydroxylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Nitro compounds.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Nitrooxy)propan-2-yl 3-oxobutanoate has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Nitrooxy)propan-2-yl 3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The nitrooxy group can undergo biotransformation, releasing nitric oxide, which plays a role in various physiological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 1-(Nitrooxy)propan-2-yl acetate
  • 1-(Nitrooxy)propan-2-yl benzoate
  • 1-(Nitrooxy)propan-2-yl 3-oxopentanoate

Comparison: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate stands out due to its unique combination of the nitrooxy and 3-oxobutanoate groups. This dual functionality imparts distinct reactivity and potential applications compared to its analogs. For instance, the presence of the 3-oxobutanoate moiety enhances its utility in organic synthesis, providing a versatile platform for further chemical modifications.

Properties

CAS No.

88488-53-3

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

1-nitrooxypropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C7H11NO6/c1-5(9)3-7(10)14-6(2)4-13-8(11)12/h6H,3-4H2,1-2H3

InChI Key

SXFBNQAZGJFLDV-UHFFFAOYSA-N

Canonical SMILES

CC(CO[N+](=O)[O-])OC(=O)CC(=O)C

Origin of Product

United States

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